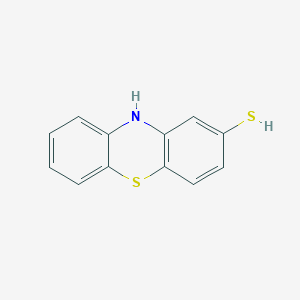

10H-phenothiazine-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

99970-41-9 |

|---|---|

Molecular Formula |

C12H9NS2 |

Molecular Weight |

231.3 g/mol |

IUPAC Name |

10H-phenothiazine-2-thiol |

InChI |

InChI=1S/C12H9NS2/c14-8-5-6-12-10(7-8)13-9-3-1-2-4-11(9)15-12/h1-7,13-14H |

InChI Key |

IOAMEGIEDDLSFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 10h Phenothiazine 2 Thiol and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the phenothiazine (B1677639) core is highly dependent on the strategic preparation and functionalization of its precursors. Key starting materials include substituted 2-aminobenzenethiols and o-halonitrobenzenes, which undergo subsequent cyclization reactions.

Synthesis of Substituted 2-Aminobenzenethiols

Substituted 2-aminobenzenethiols are crucial building blocks for phenothiazine synthesis. One common method for their preparation involves the alkaline hydrolysis of 2-aminobenzothiazole (B30445) derivatives. tandfonline.comclockss.org For instance, 2-amino-5-methyl-3-nitrobenzenethiol can be synthesized through the alkaline hydrolysis of 2-amino-6-methyl-4-nitrobenzothiazole. tandfonline.com This method provides a reliable route to o-aminothiophenols, which can then be condensed with appropriately substituted halonitrobenzenes. tandfonline.comclockss.org

Another approach involves the reaction of aromatic amines to form 2-aminobenzenethiol, a process that can be part of a multi-step synthesis of phenothiazines. orientjchem.org For example, a conventional six-step synthesis of phenothiazine derivatives often begins with an aromatic amine to produce 2-aminobenzenethiol in the initial steps. orientjchem.org The specific substituents on the 2-aminobenzenethiol precursor directly influence the substitution pattern of the final phenothiazine product. For example, the condensation of 2-amino-5-chloro-3-methylbenzenethiol (B12845018) with substituted o-halonitrobenzenes is a key step in the synthesis of 3-chloro-1-methyl-7-substituted-phenothiazines. d-nb.info

A variety of substituted 2-aminobenzenethiols can be utilized, including those with electron-donating or electron-withdrawing groups, to access a diverse range of phenothiazine derivatives. rsc.orgresearchgate.net The choice of substituents is often dictated by the desired properties of the final product.

Preparation of o-Halonitrobenzenes for Smiles Rearrangement

Ortho-halonitrobenzenes are essential electrophilic partners in the synthesis of phenothiazines, particularly through the Smiles rearrangement pathway. tandfonline.comresearchgate.net These compounds are typically prepared through standard aromatic nitration and halogenation reactions. The reactivity of the o-halonitrobenzene is a key factor in the success of the subsequent cyclization. The presence of electron-withdrawing groups, such as additional nitro groups, enhances the electrophilicity of the carbon bearing the halogen, facilitating nucleophilic aromatic substitution. clockss.org

For example, the reaction between a 2-aminobenzenethiol and an o-halonitrobenzene containing two nitro groups or one nitro and one halogen group at the ortho positions to the reactive halogen can lead to an in-situ Smiles rearrangement and the direct formation of the phenothiazine ring system. clockss.orgtandfonline.com The selection of the o-halonitrobenzene is therefore a critical aspect of the synthetic design, allowing for the introduction of specific substituents into the phenothiazine core. Common examples of o-halonitrobenzenes used in these syntheses include 1,5-dichloro-2,4-dinitrobenzene and 2,4-dichloro-3-nitrobenzoic acid. chesci.com

Cyclization and Ring-Closure Approaches to the Phenothiazine Core

The construction of the central tricyclic phenothiazine ring system is the cornerstone of these synthetic strategies. The most prominent methods include the Smiles rearrangement and transition metal-catalyzed coupling reactions.

Smiles Rearrangement in 10H-Phenothiazine-2-thiol Synthesis

The Smiles rearrangement is a powerful and widely utilized intramolecular nucleophilic aromatic substitution reaction for the synthesis of phenothiazines. tandfonline.comresearchgate.netnih.gov This rearrangement is a key step in a multi-step process that typically begins with the condensation of a 2-aminobenzenethiol with an o-halonitrobenzene to form a 2-aminodiphenylsulfide intermediate. tandfonline.comchesci.comkab.ac.ugresearchgate.net

The general sequence involves the following steps:

Condensation: A substituted 2-aminobenzenethiol reacts with an o-halonitrobenzene in the presence of a base, such as sodium acetate (B1210297) or sodium hydroxide, in an alcoholic solvent to form a 2-amino-2'-nitrodiphenylsulfide. tandfonline.comchesci.com

Formylation: The amino group of the diphenylsulfide is often protected, for example, by formylation with formic acid, to give a 2-formamido-2'-nitrodiphenylsulfide. tandfonline.comkab.ac.ug This step is crucial for directing the subsequent cyclization.

Smiles Rearrangement and Cyclization: The formylated intermediate undergoes an intramolecular Smiles rearrangement upon treatment with a strong base, such as alcoholic potassium hydroxide. d-nb.info This process involves the nucleophilic attack of the amide nitrogen onto the carbon of the nitro-activated ring, followed by rearrangement and elimination to form the phenothiazine ring.

In some cases, particularly with highly reactive o-halonitrobenzenes, the Smiles rearrangement can occur in situ, directly yielding the phenothiazine product without the need for isolating the intermediate diphenylsulfide. clockss.orgd-nb.infotandfonline.comkab.ac.ug The choice of solvent can also influence the reaction; while DMF and acetonitrile (B52724) are common, alcohols have also proven to be effective for this rearrangement. researchgate.net

Table 1: Examples of Smiles Rearrangement in Phenothiazine Synthesis

| 2-Aminobenzenethiol Derivative | o-Halonitrobenzene Derivative | Resulting Phenothiazine | Reference |

| 2-Aminobenzenethiol | o-Halonitrobenzene | Substituted 10H-phenothiazines | tandfonline.comresearchgate.net |

| 2-Amino-5-fluorobenzenethiol | 1,5-Dichloro-2,4-dinitrobenzene | Substituted 10H-phenothiazine | chesci.com |

| 2-Amino-3-fluorobenzenethiol | o-Halonitrobenzene | Fluorinated 10H-phenothiazine | kab.ac.ug |

| 2-Amino-5-methyl-3-nitrobenzenethiol | o-Halonitrobenzene | 3-Methyl-1-nitrophenothiazine | tandfonline.com |

| 2-Amino-5-bromo/3,4-dimethylbenzenethiol | o-Halonitrobenzene | 3-Bromo/1,2-dimethylphenothiazine | researchgate.net |

| 2-Amino-5-chloro-3-methylbenzenethiol | Substituted o-halonitrobenzene | 3-Chloro-1-methyl-7-substituted-phenothiazine | d-nb.info |

Transition Metal-Catalyzed Coupling Reactions for Phenothiazine Formation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of the phenothiazine skeleton, offering alternative pathways to the classical Smiles rearrangement. researchgate.neteie.gr These methods often provide high efficiency and regioselectivity.

Palladium catalysts are particularly effective in promoting the formation of carbon-sulfur (C-S) bonds, a key step in many phenothiazine syntheses. rsc.org One strategy involves the palladium-catalyzed cross-coupling reaction of aryl halides with aryl thiols to form diaryl sulfide (B99878) intermediates, which can then undergo intramolecular C-N bond formation to yield the phenothiazine ring. rsc.org

A notable one-pot, three-component coupling reaction catalyzed by palladium has been developed for the synthesis of N-substituted phenothiazines. researchgate.net This method involves the reaction of a bromothiophenol, a primary amine, and a 1-bromo-2-iodobenzene (B155775) derivative, assembling the phenothiazine core through the formation of one C-S and two C-N bonds in a single operation. researchgate.net

Another approach utilizes the palladium-catalyzed C-S coupling of aryl halides with thiourea (B124793) to generate diaryl sulfides. rsc.org These intermediates are then converted to the corresponding triflates and subsequently undergo a palladium-catalyzed double N-arylation reaction to afford the final phenothiazine products. rsc.org The choice of palladium catalyst and ligands, such as Pd(dppf)Cl2, Pd(PPh3)4, or Pd(PPh3)2Cl2, is crucial for the efficiency of these coupling reactions. mdpi.com

Table 2: Palladium-Catalyzed Reactions for Phenothiazine Synthesis

| Reactants | Catalyst/Ligand | Key Transformation | Reference |

| Aryl halides, Aryl thiols | Palladium catalyst | C-S cross-coupling to form diaryl sulfides | rsc.org |

| Aryl halides, Thiourea | Pd2(dba)3, TriPhos | C-S coupling to form diaryl sulfides | rsc.org |

| Diaryl sulfide triflates, 4-tert-butylaniline | Palladium catalyst | Double N-arylation | rsc.org |

| Bromothiophenols, Primary amines, 1-Bromo-2-iodobenzene derivatives | Palladium catalyst | One-pot three-component coupling | researchgate.net |

| Borylated phenothiazine precursors, Halogenated couplers | Pd(dppf)Cl2, Pd(PPh3)4, or Pd(PPh3)2Cl2 | Suzuki-Miyaura or Stille cross-coupling | mdpi.com |

Iron-catalyzed reactions have also been explored as a more economical and environmentally friendly alternative to palladium and copper for the synthesis of phenothiazines, addressing issues such as poor substrate scope and long reaction times. nih.govacs.orgresearchgate.net

Site-Specific Thiolation and Post-Synthetic Modification at the 2-Position

The precise introduction of a thiol or a protected thiol group at the 2-position of the phenothiazine ring is crucial for developing targeted therapeutic agents. Advanced methodologies have been developed to achieve this with high regioselectivity.

Bromine-Lithium Exchange and Subsequent Electrophilic Trapping with Sulfur

A powerful and straightforward strategy for the synthesis of thiolated phenothiazines involves a bromine-lithium exchange reaction followed by electrophilic trapping. beilstein-journals.org This method offers a high degree of regioselectivity, making it a valuable tool for creating specifically functionalized phenothiazine derivatives.

The process begins with a bromo-substituted phenothiazine, which undergoes a bromine-lithium exchange upon treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C). beilstein-journals.orgresearchgate.net This reaction generates a highly reactive lithiophenothiazine intermediate. Subsequent addition of elemental sulfur to this intermediate, followed by quenching with an acyl chloride like acetyl chloride, yields the corresponding phenothiazinyl thioacetate (B1230152). beilstein-journals.org This one-pot sequence provides a direct route to protected thiols, which can be deprotected in situ to reveal the desired thiol functionality. beilstein-journals.org

Table 1: Key Reagents and Conditions for Bromine-Lithium Exchange and Thiolation

| Step | Reagent | Typical Conditions | Purpose |

| 1. Bromine-Lithium Exchange | n-Butyllithium or t-Butyllithium | Dry THF, -78 °C | Formation of lithiophenothiazine intermediate |

| 2. Electrophilic Trapping | Elemental Sulfur | -78 °C | Introduction of sulfur atom |

| 3. Acylation | Acetyl Chloride | -78 °C to room temperature | Formation of the stable thioacetate |

This methodology has been successfully applied to the synthesis of various (oligo)phenothiazinyl thioacetates in moderate to good yields. beilstein-journals.org The choice of the organolithium reagent can be tailored based on the specific phenothiazine substrate. beilstein-journals.org

Thiolation via Thioacetates and In Situ Deprotection

The use of thioacetates serves as a practical approach for introducing a thiol group in a protected form, which can then be deprotected under specific conditions. beilstein-journals.org This two-step process, often integrated into a one-pot synthesis as described above, allows for greater control over the reactivity of the sulfur nucleophile.

The synthesis of phenothiazinyl thioacetates can be achieved through the reaction of a lithiated phenothiazine with elemental sulfur and subsequent acylation. beilstein-journals.org The resulting thioacetate is a stable compound that can be purified and characterized. The deprotection of the thioacetate to the corresponding thiol can be readily accomplished, for instance, by basic hydrolysis. nih.gov This in situ deprotection is particularly useful when the thiol is intended for immediate further reaction, such as the formation of self-assembled monolayers (SAMs) on gold surfaces. beilstein-journals.org

Environmentally Benign and Efficient Synthetic Techniques

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. This trend is also evident in the synthesis of phenothiazine derivatives, with microwave-assisted synthesis and nanoparticle-mediated approaches gaining prominence. researchgate.net

Microwave-Assisted Synthesis of 10H-Phenothiazine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govorientjchem.orgresearchgate.net This technology has been successfully applied to various steps in the synthesis of phenothiazine derivatives, including cyclization reactions to form the phenothiazine ring and subsequent functionalization. nih.govcdnsciencepub.com

The advantages of microwave irradiation include rapid and uniform heating of the reaction mixture, which can overcome the high activation barriers of certain reactions. cdnsciencepub.com For instance, the microwave-assisted Duff formylation of phenothiazine has been shown to produce good yields in significantly reduced reaction times. nih.govresearchgate.net Similarly, N-alkylation reactions, which are crucial for modifying the properties of phenothiazine compounds, can be performed efficiently and often in higher yields under microwave conditions, sometimes even in the absence of a solvent. acgpubs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Phenothiazine Derivative

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

| Reaction Time | Several hours | 8-10 minutes (intermittent) | orientjchem.org |

| Yield | Lower | Better | orientjchem.org |

| Conditions | Conventional heating | Microwave irradiation | orientjchem.org |

The use of "dry media" procedures or simultaneous cooling methods in microwave synthesis can further enhance reaction efficiency and yields for certain phenothiazine derivatives. nih.govresearchgate.net

Nanoparticle-Mediated Synthesis of Phenothiazine Compounds

The application of nanoparticles as catalysts or mediators in organic synthesis is a rapidly growing field, offering unique advantages in terms of reactivity and selectivity. researchgate.net While the direct nanoparticle-mediated synthesis of this compound is not extensively documented, the use of nanoparticles in the synthesis of the broader phenothiazine scaffold highlights the potential of this approach. researchgate.netiiti.ac.in

Nanoparticles can provide a large surface area for reactions to occur and can exhibit unique catalytic properties not seen in their bulk counterparts. For instance, gold nanoparticles (GNPs) have been used as a platform for the deposition of phenothiazine units via mercapto derivatives, indicating the compatibility of the phenothiazine thiol group with nanoparticle surfaces. researchgate.net The synthesis of phenothiazine derivatives has also been explored using various catalytic systems, which can be enhanced by the use of nanoparticle-based catalysts. researchgate.net The development of nanoparticle-mediated methods for the direct and regioselective thiolation of phenothiazines represents a promising avenue for future research.

Computational and Theoretical Investigations of 10h Phenothiazine 2 Thiol

Quantum Chemical Studies (DFT and TD-DFT)

Quantum chemical calculations, particularly those based on DFT and its time-dependent extension, are instrumental in elucidating the electronic structure and related properties of phenothiazine (B1677639) derivatives. These methods balance computational cost and accuracy, making them suitable for studying relatively large systems like 10H-phenothiazine-2-thiol.

The core of this compound is the phenothiazine ring system, which is not planar. It characteristically adopts a non-planar "butterfly" conformation. nih.govacs.org This folding occurs along the axis connecting the sulfur and nitrogen atoms. rsc.org DFT calculations are frequently used to determine the optimized, lowest-energy geometry of such molecules. acs.org For the parent 10H-phenothiazine molecule, the crystal structure shows a dihedral angle of 158.5° between the two phenyl rings. rsc.org Upon optimization, this angle can vary; for instance, one study calculated a fold angle of 141.15° for a phenothiazine derivative in its ground state. acs.org

Table 1: Selected Geometrical Parameters for Phenothiazine Derivatives from Computational Studies

| Compound/System | Method | Parameter | Calculated Value |

| Phenothiazine | - | Dihedral Angle (Crystal Structure) | 158.5° rsc.org |

| Phenothiazine Derivative 2b | B3LYP/6-31G(d,p) | Butterfly Fold Angle | 141.15° acs.org |

| PTZ-1CH₃-CN | DFT | ax- to eq- Conformation Energy Barrier | 0.31 eV acs.org |

| PTZ-1F-CN | DFT | ax- to eq- Conformation Energy Barrier | 0.15 eV acs.org |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's electronic excitability and chemical stability. researchgate.net

Table 2: Frontier Orbital Energies of Selected Phenothiazine Derivatives from DFT Calculations

| Compound | HOMO (eV) | LUMO (eV) | Theoretical Gap (eV) | Source(s) |

| NPI-PTZ1 | -5.05 | -3.30 | 2.75 | acs.orgnih.gov |

| NPI-PTZ2 | -5.72 | -3.29 | 3.10 | acs.orgnih.gov |

| NPI-PTZ3 | -5.84 | -3.22 | 3.18 | acs.orgnih.gov |

| A Phenothiazine-Imidazole Derivative (2a) | - | - | 2.73 | acs.org |

The phenothiazine ring system is an electron-rich heterocycle. nih.gov This electronic character is fundamental to its utility in various applications. Computational methods allow for a detailed analysis of the electron distribution within the this compound molecule. Techniques like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to calculate atomic charges and understand charge distribution and intramolecular charge transfer (ICT) phenomena. scilit.comtandfonline.com

A significant challenge in the synthesis of substituted phenothiazines is controlling the position of functionalization, an issue known as regioselectivity. rsc.org Computational chemistry offers tools to predict the most likely sites for electrophilic or nucleophilic attack on the phenothiazine ring. For example, Fukui function analysis can be used to identify reactive sites within a molecule.

Experimental work has established processes for the direct and regioselective functionalization of phenothiazine at the 2-position. google.com One patented process involves the sulfonation of phenothiazine, which yields phenothiazine-2-sulfonic acid with high regioselectivity. google.com This intermediate can then be converted to other derivatives. google.com Another approach involves the iron-catalyzed thioarylation of protected anilines to generate intermediates for phenothiazine synthesis. rsc.org Theoretical studies can model the transition states and reaction energy profiles for such pathways, providing a rationale for the observed regioselectivity and helping to optimize reaction conditions. For this compound, understanding the reactivity of the thiol group itself (e.g., its acidity or susceptibility to oxidation) is another area where computational predictions are valuable.

The anomeric effect is a stereoelectronic phenomenon, originally observed in carbohydrate chemistry, that describes the preference of certain substituents attached to a heteroatom in a ring to adopt an axial orientation over the sterically less hindered equatorial position. scripps.edudypvp.edu.in This effect is generally explained by a stabilizing hyperconjugation interaction between a lone pair on a heteroatom (like oxygen or sulfur) and the antibonding (σ*) orbital of an adjacent C-X bond. dypvp.edu.in

While most commonly associated with oxygen, the anomeric effect is also observed in systems containing other lone-pair-bearing heteroatoms such as sulfur. scripps.edudypvp.edu.in Its relevance has been identified computationally in phenothiazine derivatives. For example, DFT and NBO analyses of an N-phosphorylated phenothiazine indicated the presence of an anomeric effect. nih.gov Given that this compound contains a C-S bond adjacent to the sulfur heteroatom within the thiazine (B8601807) ring, it is a candidate for exhibiting such stereoelectronic interactions. Quantum chemical calculations, particularly NBO analysis, can be used to probe for the stabilizing n -> σ* interactions that are characteristic of the anomeric effect, providing insight into the conformational preferences and electronic stabilization of the molecule.

Molecular Dynamics Simulations

While quantum chemical studies typically focus on single, static molecules, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules and their interactions with their environment over time. scilit.comresearchgate.net MD simulations model the movements of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions.

For phenothiazine derivatives, MD simulations have been employed to gain insights into their dynamic behavior in various contexts. These include studying the stability of phenothiazine-protein complexes to understand their potential as therapeutic agents and exploring the self-assembly of thiolated phenothiazines on gold surfaces to form self-assembled monolayers (SAMs). scilit.comresearchgate.netbeilstein-journals.org In the context of this compound, MD simulations could be used to model its behavior in solution, its potential to permeate biological membranes, or its interaction with other molecules, providing a bridge between its calculated quantum properties and its macroscopic behavior. scilit.comwindows.net

Intermolecular Interactions and Self-Assembly Properties

The ability of phenothiazine derivatives to form ordered structures is largely governed by noncovalent intermolecular forces, particularly π–π stacking interactions. mdpi.com Theoretical studies have provided deep insights into the nature and strength of these interactions, which are crucial for the design of self-assembling molecular systems.

Computational investigations using methods such as second-order Møller-Plesset perturbation (MP2), coupled cluster (CC), and density functional theory (DFT) have been employed to model these interactions. adatbank.roacs.org A key finding is that the conformational stability of phenothiazine dimer systems is predominantly determined by dispersion-type electron correlation effects. adatbank.roacs.org These weak van der Waals forces, arising from temporary fluctuations in electron density, play a critical role in the association of aromatic π-systems. adatbank.ro

Studies on ethyl-phenothiazine (EPT) dimers have identified several possible geometric conformations, with varying intermolecular binding energies. mdpi.com The relative stability of these dimer structures is critical for predicting the long-range symmetry essential for creating highly-ordered self-assembled materials. mdpi.com For instance, the interaction energies of different nitrogen-substituted phenothiazine dimers have been calculated to understand how functionalization impacts stacking abilities. Calculations at the DF-SCSN-LMP2/cc-pVDZ level of theory show that nitrogen substitution can significantly enhance the binding energy compared to the unsubstituted phenothiazine dimer. mdpi.com

| Dimer System | Calculated Intermolecular Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Phenothiazine Dimer | ~ -11.0 | mdpi.com |

| Amino-phenothiazine Dimer (APTZ) | ~ -13.0 | mdpi.com |

| Diamino-phenothiazine Dimer (DAPTZ) | ~ -13.0 | mdpi.com |

These theoretical models demonstrate that the self-assembly process is a complex interplay of electrostatic and dispersion forces, which can be finely tuned through chemical modification of the phenothiazine core. mdpi.comadatbank.ro

Adsorption Phenomena on Metallic Surfaces (e.g., Au(111))

The thiol group in this compound acts as an effective "alligator-clip," enabling the molecule to bind covalently to metallic surfaces like gold. beilstein-journals.org This property is fundamental to the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers with applications in molecular electronics and nanoscience. beilstein-journals.orgnih.gov

Computational studies, often in conjunction with experimental techniques like ellipsometry, have been used to characterize the structure and thickness of these monolayers. beilstein-journals.org Theoretical modeling at the force field (MM2) and DFT levels helps to estimate the dimensions of the adsorbed molecules, which can then be compared with experimentally measured layer thicknesses. beilstein-journals.orgnih.gov For a series of (oligo)phenothiazinyl thiols adsorbed on Au{111}, a good correlation between the calculated and experimental values confirms the formation of well-defined monolayers. beilstein-journals.org

| Thioacetate (B1230152) Precursor | Calculated Thickness (MM2) (Å) | Calculated Thickness (DFT) (Å) | Measured Thickness (Ellipsometry) (Å) | Reference |

|---|---|---|---|---|

| 2a | 14.9 | 15.2 | 15 ± 1 | beilstein-journals.org |

| 2c | 20.6 | 21.4 | 21 ± 1 | beilstein-journals.org |

| 2d | 26.4 | 27.6 | 27 ± 1 | beilstein-journals.org |

| 2e | 32.1 | 33.8 | 34 ± 1 | beilstein-journals.org |

Further theoretical work has delved into the specifics of the molecule-surface interaction. An exhaustive investigation of a single phenothiazine derivative on an Au(111) surface showed that the interaction energy varies significantly with the molecule's position and orientation, ranging from 48.4 to 78.4 kcal/mol. adatbank.ro DFT calculations on cysteine adsorption on Au(111) provide a model for understanding the bonding, suggesting that the S-Au bond strength is approximately 47 kcal/mol. nih.gov Spectroscopic studies of fluphenazine (B1673473) on gold nanoparticles, supported by theoretical calculations, indicate that the phenothiazine ring interacts strongly with the gold surface. mdpi.com These computational findings are crucial for understanding the stability and electronic properties of the molecule-metal interface.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

In medicinal chemistry, QSAR and pharmacophore modeling are powerful computational techniques used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. worldwidejournals.comresearchgate.net These models are instrumental in designing new, more potent therapeutic agents. Phenothiazine derivatives have been the subject of numerous such studies due to their wide range of pharmacological effects. researchgate.net

A QSAR study on a series of phenothiazine derivatives with trypanocidal activity investigated the correlation between quantum chemical parameters and the 50% inhibitory concentration (IC50). worldwidejournals.com Using the semi-empirical Austin Model 1 (AM1) method, descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the energy gap (ΔE) between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) were calculated. A significant linear relationship was found between these descriptors and the biological activity. worldwidejournals.com

| Quantum Chemical Parameter | Correlation with Trypanocidal Activity (log IC50) | R² Value | Reference |

|---|---|---|---|

| Separation Energy (ΔE) | Good linear relationship | 0.728 | worldwidejournals.com |

| Absolute Hardness (η) | Good linear relationship | 0.728 | worldwidejournals.com |

| Absolute Softness (σ) | Good linear relationship | 0.724 | worldwidejournals.com |

| Total Energy (E) | Parabolic relationship | 0.890 | worldwidejournals.com |

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For a series of phenothiazine-based CB1 receptor antagonists, a pharmacophore model (AHRR) was developed. nih.gov This model revealed that the two phenyl rings of the phenothiazine scaffold aligned perfectly with two aromatic ring features (R12 and R13) of the pharmacophore, highlighting the structural importance of the core tricycle for receptor binding. nih.gov Such models guide the rational design of new derivatives by suggesting which parts of the molecule to modify to enhance potency and selectivity. nih.govresearchgate.net

Theoretical Spectroscopic Property Prediction

Computational quantum chemistry, particularly time-dependent density functional theory (TD-DFT), is a highly effective method for predicting and interpreting the spectroscopic properties of molecules. nih.govresearchgate.net For phenothiazine derivatives, theoretical calculations can accurately predict UV-visible absorption spectra, fluorescence, and phosphorescence, providing a rationale for observed photophysical behaviors. nih.govsioc-journal.cn

Theoretical studies can calculate the energies of electronic transitions, such as the S₀→S₁ transition, and their corresponding oscillator strengths (f). nih.gov For dinitrophenothiazine S-oxide, TD-DFT calculations predicted a high-intensity absorption maximum corresponding to the S₀→S₁ transition at 376 nm (f = 0.6989), which aligns well with experimental data. nih.gov Similarly, calculations can predict emission wavelengths by modeling the geometry of the excited state. researchgate.net

A key application is the prediction of the energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states. This parameter is critical for identifying materials capable of thermally activated delayed fluorescence (TADF). For two phenothiazine-5,5-dioxide derivatives, TD-DFT calculations predicted ΔEST values that were in good agreement with experimental values derived from time-resolved fluorescence and phosphorescence spectra at 77 K. sioc-journal.cn

| Compound | Calculated ΔEST (eV) | Experimental ΔEST (eV) | Reference |

|---|---|---|---|

| 1a | 0.232 | 0.203 | sioc-journal.cn |

| 1b | 0.295 | 0.177 | sioc-journal.cn |

Furthermore, theoretical methods can explain solvatochromic effects, where the absorption or emission wavelength changes with solvent polarity. researchgate.net By simulating the molecule in different solvent environments, DFT can model how the solvent stabilizes the ground and excited states differently, leading to the observed spectral shifts. windows.net These predictive capabilities make computational spectroscopy an invaluable partner to experimental analysis. mdpi.comnih.gov

Spectroscopic and Electrochemical Characterization of 10h Phenothiazine 2 Thiol Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is employed to definitively determine the molecular structure of newly synthesized phenothiazine (B1677639) derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N CP/MAS NMR)

NMR spectroscopy is a cornerstone for the structural analysis of phenothiazine derivatives. researchgate.netscispace.com

¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. For instance, in a series of synthesized phenothiazine derivatives, the N-H proton of the phenothiazine unit typically appears as a singlet in the downfield region of the spectrum, with chemical shifts observed at 8.906 ppm, 8.847 ppm, and 9.084 ppm for different derivatives. scispace.com The aromatic protons of the phenothiazine core and any substituents exhibit complex multiplet patterns that can be resolved to confirm their positions on the rings. rsc.org For example, in one study, the protons of an α,β-unsaturated ketone moiety attached to the phenothiazine ring were observed between δ 7.4 to 7.8 ppm, often overlapping with the aromatic proton signals. researchgate.net

¹⁵N CP/MAS NMR: Solid-state ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is a powerful technique for studying the nitrogen atoms within the phenothiazine core, especially in solid samples. This method can reveal information about the local environment and dynamics of the nitrogen atom. researchgate.net For instance, ¹⁵N and ¹³C NMR studies on imidazole-doped nanocrystalline cellulose (B213188) demonstrated the coexistence of two fractions of imidazole (B134444) molecules with different reorientation and proton exchange dynamics. researchgate.netscience.gov Although specific data for 10H-phenothiazine-2-thiol is not prevalent, the technique is applicable to understand the solid-state structure and polymorphism of phenothiazine derivatives.

Interactive Table: Representative ¹H and ¹³C NMR Data for Phenothiazine Derivatives

| Compound/Derivative | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Derivative 1 | DMSO-d6 | 7.86 (d, J=2.0 Hz, 1H), 7.82 (d, J=8.9 Hz, 1H), 7.76 (d, J=8.6 Hz, 1H), 7.32–7.27 (m, 2H), 7.04–7.02 (m, 2H), 6.85–6.77 (m, 4H), 6.06–6.04 (m, 2H), 5.89 (s, 2H) | 146.53, 141.74, 133.75, 131.28, 130.19, 128.07, 126.91, 126.42, 124.85, 123.14, 122.14, 121.76, 119.91, 119.85, 115.71, 113.18 | rsc.org |

| Derivative 2 | DMSO-d6 | 8.38 (d, J=1.8 Hz, 1H), 7.93 (s, 1H), 7.88 (d, J=8.9 Hz, 1H), 7.81 (dd, J=8.8, 1.8 Hz, 1H), 7.65 (d, J=8.8 Hz, 1H), 7.32 (d, J=8.9 Hz, 1H), 7.28 (s, 1H), 7.03–6.98 (m, 2H), 6.82–6.75 (m, 4H), 6.01–5.97 (m, 2H), 5.92 (s, 2H) | 168.52, 146.75, 141.79, 133.86, 131.23, 129.24, 127.97, 127.87, 126.89, 126.77, 126.43, 122.97, 120.34, 119.99, 119.57, 115.67, 114.00 | rsc.org |

| Derivative 3 | DMSO-d6 | 7.74 (d, J=8.8 Hz, 1H), 7.69 (d, J=8.2 Hz, 1H), 7.48 (s, 1H), 7.20–7.17 (m, 1H), 7.03–6.98 (m, 3H), 6.81–6.74 (m, 4H), 6.04–6.00 (m, 2H), 5.55 (s, 2H), 2.28 (s, 3H) | 145.09, 141.96, 136.99, 132.49, 129.80, 128.94, 127.95, 126.78, 126.30, 124.27, 122.89, 119.65, 119.61, 118.34, 115.75, 114.01, 22.36 | rsc.org |

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is instrumental in identifying functional groups within phenothiazine derivatives. researchgate.net

Key Vibrational Bands: The IR spectra of phenothiazine derivatives consistently show a sharp peak for the N-H stretching vibration in the region of 3325-3395 cm⁻¹. orientjchem.org The presence of a thiol group (-SH) would be indicated by a weak absorption band around 2550-2600 cm⁻¹, although this can sometimes be difficult to observe. Other characteristic bands include those for C=C and C=N stretching vibrations, which appear around 1502 cm⁻¹ and 1608 cm⁻¹, respectively. orientjchem.org Substituents on the phenothiazine ring also give rise to specific absorption bands, such as those for nitro groups (symmetric at 1530 cm⁻¹ and asymmetric at 1340-1350 cm⁻¹) and chloro groups (720-740 cm⁻¹). orientjchem.org

Vibrational Analysis: Detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of observed IR and Raman bands to specific molecular vibrations. acs.org For example, in a study of 10-isopropyl-10H-phenothiazine-5-oxide, Raman, infrared, and surface-enhanced Raman spectroscopies were combined with ab initio and DFT calculations to characterize the vibrational modes of its most stable conformer. acs.org This approach provides a deeper understanding of the molecule's structure and bonding.

Mass Spectrometry (MS, HRMS, GC-MS, FAB-MS, QTOF)

Mass spectrometry techniques are essential for determining the molecular weight and elemental composition of phenothiazine derivatives, as well as for elucidating their fragmentation patterns. researchgate.net

Molecular Ion Peak: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. rsc.orgchinesechemsoc.org For example, the HRMS-ESI (electrospray ionization) of one derivative showed a [M+H]⁺ ion at m/z 419.0206, which was in close agreement with the calculated value of 419.0212 for the formula C₂₂H₁₆BrN₂S⁺. rsc.org

Fragmentation Analysis: Techniques like GC-MS (Gas Chromatography-Mass Spectrometry) and FAB-MS (Fast Atom Bombardment-Mass Spectrometry) are used to study the fragmentation of phenothiazine derivatives. spectrabase.com The fragmentation patterns provide valuable structural information. For instance, a study on metopimazine, a phenothiazine derivative, used ESI-MSⁿ to identify 21 product ions and determine their structures, revealing characteristic fragmentation pathways for this class of compounds. nih.gov

X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. chinesechemsoc.org

Crystal Structure: The crystal structure of the parent 10H-phenothiazine has been determined to have a Pnma space group. nih.gov Derivatives of phenothiazine often exhibit a characteristic bent or folded conformation along the S---N axis. rsc.org For example, a series of extended phenothiazines all showed a bent structure with a bending angle of approximately 155°–165°. rsc.org Upon oxidation, the phenothiazine skeleton tends to become more planar. rsc.org The spatial arrangement of substituents can be precisely determined, as was shown for a cyclobutylated phenothiazine, where a strong intramolecular π–π stacking interaction was observed. rsc.org

Interactive Table: Crystal Structure Data for Phenothiazine

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pnma | nih.gov |

| a (Å) | 7.9000 | nih.gov |

| b (Å) | 20.937 | nih.gov |

| c (Å) | 5.8824 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 90 | nih.gov |

| γ (°) | 90 | nih.gov |

| Z | 4 | nih.gov |

Electrochemical Characterization and Redox Properties

The electrochemical behavior of phenothiazine derivatives is a key aspect of their utility in applications such as redox flow batteries and photoredox catalysis. researchgate.netnih.gov

Cyclic Voltammetry (CV) and Redox Potentials

Cyclic voltammetry is the primary technique used to investigate the redox properties of phenothiazine derivatives. nih.gov

Redox Waves: Phenothiazines typically exhibit reversible or quasi-reversible oxidation waves corresponding to the formation of a radical cation and subsequently a dication. beilstein-journals.org For example, the parent phenothiazine (PTZ) shows a reversible oxidation wave at a half-wave potential (E₁/₂) of 0.16 V (vs. Fc/Fc⁺). rsc.org The introduction of substituents on the phenothiazine ring can significantly influence the redox potentials. Some derivatives show two distinct, reversible oxidation steps. beilstein-journals.org For instance, a phenothiazine dyad displayed two separate reversible oxidations at E₀⁰/⁺¹ = 668 mV and E₀⁺¹/⁺² = 853 mV. beilstein-journals.org

Influence of Structure on Redox Potential: The electronic nature of the substituents plays a crucial role. Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it. The extension of π-conjugation in the phenothiazine framework can also modulate the redox properties. nih.gov For example, a series of extended phenothiazines showed that while the HOMO energy levels were not significantly impacted by the increased conjugation, the LUMO energy levels were more affected. nih.gov

Interactive Table: Redox Potentials of Selected Phenothiazine Derivatives

| Compound/Derivative | Oxidation Potentials (V vs. reference) | Measurement Conditions | Reference |

| Phenothiazine (PTZ) | E₁/₂ = 0.16 (vs. Fc/Fc⁺) | CH₂Cl₂ solution | rsc.org |

| Dyad 2c | E₀⁰/⁺¹ = 0.668, E₀⁺¹/⁺² = 0.853 | CH₂Cl₂, n-Bu₄N⁺PF₆⁻ electrolyte | beilstein-journals.org |

| Triad 2d | E₀⁰/⁺¹ = 0.608, E₀⁺¹/⁺² = 0.765, E₀⁺²/⁺³ = 0.876 | CH₂Cl₂, n-Bu₄N⁺PF₆⁻ electrolyte | beilstein-journals.org |

| Derivative 3 | E₁/₂ = 0.27 / 0.96 | CH₂Cl₂ solution | nih.gov |

| Derivative 4 | E₁/₂ = 0.31 / 0.93 | CH₂Cl₂ solution | nih.gov |

| Derivative 5 | E₁/₂ = 0.26 / 0.84 | CH₂Cl₂ solution | nih.gov |

Oxidation Pathways and Radical Cation Formation

The electrochemical oxidation of phenothiazine derivatives is a cornerstone of their chemistry, typically proceeding through sequential one-electron transfer steps to form radical cations and subsequently dications. mdpi.com The stability and fate of these charged species are intimately linked to the nature and position of substituents on the phenothiazine ring. researchgate.net

The oxidation process for phenothiazines can be generalized as an EE (electrochemical-electrochemical) mechanism, involving the formation of a radical cation (PTZ•+) and a dication (PTZ2+). mdpi.com The initial one-electron oxidation is often reversible and leads to a relatively stable radical cation, a species that has been extensively studied. researchgate.net For many phenothiazine derivatives, this radical cation is characterized by strong absorption bands in the visible region of the electromagnetic spectrum. mdpi.com

The introduction of a thiol group at the 2-position of the 10H-phenothiazine core is expected to influence these oxidation pathways significantly. Thiol moieties are themselves redox-active and can participate in electrochemical processes. While specific studies on this compound are scarce, insights can be drawn from related structures. For instance, the oxidation of phenothiazine tranquilizers, which often bear substituents at the 2- and 10-positions, has been shown to result in the formation of a sulfoxide (B87167) from the radical cation. tandfonline.com

Furthermore, the environment plays a crucial role in the stability of the radical cation. In acidic media, phenothiazine radical cations can exhibit considerable longevity. researchgate.net The presence of nucleophiles can also alter the reaction pathway, potentially leading to the formation of new products. tandfonline.com In the case of chlorpromazine, a well-studied phenothiazine derivative, a three-electron oxidation pathway has been identified, involving both the phenothiazine core and the side chain, leading to the formation of nor-CPZ sulfoxide. mdpi.com This highlights the complexity of oxidation mechanisms in substituted phenothiazines.

Influence of Substitution on Electrochemical Behavior

Substituents on the phenothiazine ring exert a profound influence on its electrochemical properties, primarily by modulating the electron density of the heterocyclic system. This, in turn, affects the oxidation potentials and the stability of the resulting radical cations and dications.

Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize. For example, 2-aminophenothiazine exhibits a lower oxidation potential (0.38 V vs Ag/AgCl) compared to the parent phenothiazine molecule (0.69 V vs Ag/AgCl). nih.govnih.gov Conversely, electron-withdrawing groups tend to increase the oxidation potential. mdpi.com The chlorine atom in chlorpromazine, for instance, is electron-withdrawing and leads to a higher oxidation potential compared to unsubstituted phenothiazine. mdpi.com

The position of the substituent is also critical. Functionalization at the 3, 7, and 10 positions is a common strategy to tune the electronic properties of phenothiazines. rsc.orgnih.gov The oxidation of the sulfur atom in the thiazine (B8601807) ring to a sulfoxide or sulfone dramatically increases the oxidation potential, reflecting the increased electron-withdrawing nature of the oxidized sulfur. nih.govnih.gov

The introduction of extended π-conjugation through ring fusion or the addition of π-conjugated substituents can also significantly alter the redox behavior. Extended phenothiazines often show multiple reversible oxidation waves, corresponding to the sequential oxidation of different parts of the molecule. rsc.org The table below summarizes the electrochemical data for a selection of phenothiazine derivatives, illustrating the impact of various substituents.

| Compound | First Oxidation Potential (E1/2 vs Fc/Fc+) | Second Oxidation Potential (E1/2 vs Fc/Fc+) | Reference |

| Phenothiazine (PTZ) | 0.16 V | - | rsc.org |

| Extended Phenothiazine 1 | 0.26 V | - | rsc.org |

| Extended Phenothiazine 2 | 0.36 V | - | rsc.org |

| Extended Phenothiazine 3 | 0.27 V | 0.96 V | rsc.org |

| Extended Phenothiazine 4 | 0.31 V | 0.93 V | rsc.org |

| Extended Phenothiazine 5 | 0.26 V | 0.84 V | rsc.org |

| 2-Aminophenothiazine | 0.38 V (vs Ag/AgCl) | - | nih.govnih.gov |

| Thioether PTZ derivative | 0.19 V | - | nih.gov |

| Sulfoxide PTZ derivative | 0.29 V | - | nih.gov |

| Sulfone PTZ derivative | 0.31 V | - | nih.gov |

Photophysical Properties

The photophysical properties of phenothiazine derivatives, including fluorescence and phosphorescence, are highly sensitive to their molecular structure and environment. These properties are central to their application in various optoelectronic devices.

Fluorescence and Phosphorescence Characteristics

Phenothiazine derivatives are known to be versatile luminophores, capable of exhibiting both fluorescence and phosphorescence. rsc.org However, many simple phenothiazine derivatives are characterized by low fluorescence quantum yields (Φf). nih.govnih.gov For instance, 2-aminophenothiazine has a Φf value of less than 0.01 in acetonitrile (B52724), with a short fluorescence lifetime of 0.65 ns. nih.govnih.gov This low fluorescence efficiency is often attributed to efficient intersystem crossing to the triplet state. nih.govnih.gov

The emission properties can be significantly tuned by structural modifications. The introduction of ethynylaniline moieties to the phenothiazine core can lead to emissive compounds with quantum yields up to 0.32 and lifetimes in the nanosecond range. nih.gov The oxidation state of the central sulfur atom also plays a crucial role; oxidation to the sulfoxide and sulfone can modulate the emission characteristics. nih.govnih.gov

In some cases, the absence of fluorescence in phenothiazine derivatives is attributed to the heavy atom effect of the sulfur, which promotes spin-orbit coupling and intersystem crossing. beilstein-journals.org However, the formation of oligophenothiazines can lead to intense fluorescence, suggesting that extending the conjugation can be a strategy to enhance emission. beilstein-journals.org The table below presents photophysical data for a selection of phenothiazine derivatives.

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| 2-Aminophenothiazine | ~300 | 450 | < 0.01 | nih.govnih.gov |

| Thioether PTZ derivative | - | - | 0.32 | nih.gov |

| Sulfoxide PTZ derivative | - | - | 0.23 | nih.gov |

| Sulfone PTZ derivative | - | - | 0.23 | nih.gov |

| NPI-PTZ1 (Oxygen-free) | 437 | - | - | nih.gov |

| NPI-PTZ2 (Sulfoxide) | 407 | - | - | nih.gov |

| NPI-PTZ3 (Sulfone) | 395 | - | - | nih.gov |

Investigation of Thermally Activated Delayed Fluorescence (TADF)

Thermally activated delayed fluorescence (TADF) is a photophysical phenomenon that allows for the harvesting of triplet excitons for light emission, leading to high internal quantum efficiencies in organic light-emitting diodes (OLEDs). Phenothiazine derivatives have emerged as promising candidates for TADF materials due to their donor-acceptor character and the possibility of achieving a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). researchgate.net

The mechanism of TADF involves reverse intersystem crossing (rISC) from the T1 state to the S1 state, followed by fluorescence. beilstein-journals.org A small ΔEST is crucial for efficient rISC. In many phenothiazine-based TADF molecules, the phenothiazine unit acts as the electron donor and is coupled to an electron-acceptor moiety. researchgate.net The steric and electronic properties of both the donor and acceptor units, as well as the linker between them, play a critical role in determining the TADF characteristics. rsc.org

Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding and predicting the TADF properties of phenothiazine systems. researchgate.net These studies focus on calculating ΔEST, spin-orbit coupling, and charge transfer characteristics. researchgate.net The oxidation state of the sulfur atom in the phenothiazine core has been shown to be a key factor in tuning the TADF properties. researchgate.netbeilstein-journals.orgresearchgate.net For instance, oxidizing the sulfur to a sulfoxide can alter the electron-donating strength of the phenothiazine and thus affect the energy levels of the excited states. beilstein-journals.org

Recent research has also highlighted the importance of sulfur incorporation in enhancing spin-orbit coupling and increasing triplet lifetimes in TADF-active photocatalysts. nih.gov The development of imidazo-phenothiazine derivatives has led to materials with long-lived excited states, which are beneficial for energy transfer applications. nih.gov

Solvatochromic Properties and Charge Transfer Characteristics

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a hallmark of molecules with significant intramolecular charge transfer (ICT) character in their excited state. researchgate.net Phenothiazine derivatives, particularly those with a donor-π-acceptor (D-π-A) architecture, often exhibit pronounced solvatochromism. researchgate.netresearchgate.net

In these systems, the electron-rich phenothiazine moiety typically serves as the donor, and it is connected via a π-conjugated bridge to an electron-acceptor group. researchgate.net Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a more polar excited state. In polar solvents, this charge-separated state is stabilized, leading to a red shift (bathochromism) in the emission spectrum. researchgate.net

The magnitude of the solvatochromic shift provides a measure of the change in dipole moment between the ground and excited states and is indicative of the degree of ICT. researchgate.net Studies on various phenothiazine-based dyes have shown that they can exhibit positive solvatochromism across a wide range of solvent polarities. researchgate.net The nature of the acceptor group and the π-bridge significantly influences the ICT and, consequently, the solvatochromic behavior. researchgate.net In some cases, the formation of a twisted intramolecular charge transfer (TICT) state can occur in highly polar solvents, leading to a non-radiative decay pathway and fluorescence quenching. mdpi.com

Chemical Reactivity and Derivatization of the 2 Thiol Moiety

Oxidation Reactions of the Thiol Group

The sulfur atom in the thiol group is susceptible to oxidation, leading to various sulfur-oxygen species. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

The thiol group can be oxidized to form sulfenic acids, which are typically unstable and further oxidize to sulfinic and sulfonic acids. More commonly in synthetic applications, the corresponding thioethers (R-S-Ar) are first formed and then oxidized. The heterocyclic sulfur atom at position 5 of the phenothiazine (B1677639) ring is also readily oxidized, often concurrently with the exocyclic thiol or its derivatives. The cation radical of phenothiazine is considered a probable intermediate in the metabolic pathway that leads to the formation of sulfoxides. nih.gov

Controlled oxidation of phenothiazine derivatives can yield either sulfoxides or sulfones. researchgate.net For instance, the oxidation of 10H-phenothiazines using 30% hydrogen peroxide in glacial acetic acid is a known method for synthesizing phenothiazine sulfone derivatives. researchgate.net Other reagents, such as potassium permanganate, can also be employed for this transformation. Milder conditions are required to stop the oxidation at the sulfoxide (B87167) stage. Aqueous nitrous acid, for example, has been used for the convenient oxidation of phenothiazine salts to their corresponding sulfoxides at room temperature. nih.gov It is noteworthy that in some synthetic pathways, the formation of sulfoxides or sulfones is avoided despite the presence of a strong oxidizing agent like sodium periodate, indicating that reaction conditions are critical. beilstein-archives.org

| Oxidizing Agent | Typical Product | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) in Acetic Acid | Sulfone | researchgate.net |

| Potassium Permanganate (KMnO₄) | Sulfone | researchgate.net |

| Aqueous Nitrous Acid (HNO₂) | Sulfoxide | nih.gov |

| m-Chloroperoxybenzoic acid (mCPBA) | Sulfone | researchgate.net |

| Ozone (O₃) | Sulfoxide | researchgate.net |

The S-H bond in the thiol group is relatively weak, allowing for the formation of a thiyl radical (RS•) through hydrogen atom abstraction. wikipedia.org These radicals can be generated through various means, including reaction with other radical species like the hydroxyl radical (•OH), which is often employed in pulse radiolysis studies to investigate their subsequent reactions. wikipedia.orgcdnsciencepub.com

Thiyl radicals are highly reactive intermediates. cdnsciencepub.com A primary reaction pathway for thiyl radicals is dimerization to form the corresponding disulfide (RS-SR). wikipedia.org They also react rapidly with the phenothiazine nucleus itself. Studies using pulse radiolysis have shown that thiyl radicals react with phenothiazines via an electron transfer mechanism to produce phenothiazine radical cations. cdnsciencepub.comrsc.org The rate constants for these reactions are typically very high, in the range of 10⁸ to 10⁹ M⁻¹ s⁻¹. cdnsciencepub.comresearchgate.net The specific rate is influenced by the structure of the compound from which the thiyl radical was generated. cdnsciencepub.com

| Thiyl Radical Source | Reactant | Reaction Type | Typical Rate Constant (k) | Reference |

|---|---|---|---|---|

| Cysteine | Promethazine (PMZ) | Electron Transfer | ~10⁸ - 10⁹ M⁻¹ s⁻¹ | cdnsciencepub.comrsc.org |

| Cysteamine | Chlorpromazine (CPZ) | Electron Transfer | ~10⁸ - 10⁹ M⁻¹ s⁻¹ | cdnsciencepub.comrsc.org |

| Glutathione (B108866) | Promethazine (PMZ) | Electron Transfer | 0.3 x 10⁸ L mol⁻¹ s⁻¹ | rsc.org |

| Penicillamine | Chlorpromazine (CPZ) | Electron Transfer | ~10⁸ - 10⁹ M⁻¹ s⁻¹ | rsc.org |

Thiol Alkylation and Arylation Reactions

The nucleophilic nature of the thiol group allows for straightforward S-alkylation and S-arylation reactions, leading to the formation of stable thioether derivatives.

Alkylation is typically achieved by reacting the thiol with an alkyl halide in the presence of a base. This reaction introduces an alkyl group onto the sulfur atom, forming a 2-alkylthio-10H-phenothiazine. This approach is fundamental in organic synthesis for protecting thiol groups or for building larger molecular structures. mdpi.com

Arylation of the thiol group to form 2-arylthio-10H-phenothiazines can be accomplished using cross-coupling methodologies. The Ullmann condensation, a copper-catalyzed reaction, is a classic and effective method for forming carbon-sulfur bonds between aryl halides and thiols. wikipedia.org Modern variations of this reaction often employ soluble copper(I) catalysts with supporting ligands, such as L-proline or diamines, which allow for milder reaction conditions and improved efficiency. wikipedia.orgnih.gov

| Reaction Type | Reagents | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| S-Alkylation | Alkyl Halide (e.g., R-Br) | Base (e.g., K₂CO₃) | 2-Alkylthio-10H-phenothiazine | mdpi.com |

| S-Arylation (Ullmann) | Aryl Halide (e.g., Ar-I) | CuI / L-proline | 2-Arylthio-10H-phenothiazine | nih.govrsc.org |

| S-Arylation (Ullmann) | Aryl Halide (e.g., Ar-Br) | CuI / DMEDA | 2-Arylthio-10H-phenothiazine | rsc.org |

Reactions with Metal Ions and Complex Formation

The soft sulfur atom of the 2-thiol group is an excellent ligand for coordinating with soft or borderline metal ions. Phenothiazine derivatives are known to form complexes with a variety of transition metals, and the thiol moiety provides an additional, strong binding site. The heterocyclic sulfur atom at position 5 is also a known coordination site. shu.ac.uk

Phenothiazines have been shown to react with salts of metals such as palladium(II), platinum(IV), and ruthenium(III) to form colored complexes. researchgate.net They also interact with anionic thiocyanate (B1210189) complexes of metals like cobalt(II), iron(III), and molybdenum(V). researchgate.net The ability of the phenothiazine scaffold to coordinate with metal ions has been exploited in the development of chemical sensors. For example, a phenothiazine-thiophene conjugate was designed as a highly selective fluorescent probe for the detection of copper(II) ions, where the binding of Cu²⁺ to the molecule quenches its fluorescence. nih.gov

| Metal Ion | Interaction/Complex Type | Application | Reference |

|---|---|---|---|

| Cu(II) | Coordination Complex | Fluorescent Sensor | nih.gov |

| Pd(II) | Colored Complex | Analytical Detection | researchgate.net |

| Pt(IV) | Colored Complex | Analytical Detection | researchgate.net |

| Fe(III) | Coordination Complex | - | |

| Ru(III) | Colored Complex | Analytical Detection | researchgate.net |

Condensation Reactions Involving the Thiol Group

The 2-thiol group can act as a nucleophile in condensation reactions with various electrophiles, leading to the formation of new heterocyclic rings fused to the phenothiazine framework. This strategy is a powerful tool for constructing complex, polycyclic aromatic systems.

For instance, condensation of a thiol with a dicarbonyl compound or its equivalent can lead to the formation of a fused thiazole (B1198619) ring. The synthesis of thiazolo[5,4-b]phenothiazine derivatives showcases the construction of a five-membered thiazole ring attached to the phenothiazine core. nih.gov Similarly, reactions with reagents like dimethyl acetylene (B1199291) dicarboxylate can be used to build six-membered thiazine (B8601807) rings. nih.gov These reactions significantly expand the structural diversity of phenothiazine-based compounds, allowing for the fine-tuning of their electronic and biological properties.

| Electrophilic Partner | Resulting Fused Ring | Example Class | Reference |

|---|---|---|---|

| α-Haloketone | Thiazole | Thiazolophenothiazines | nih.gov |

| α,β-Unsaturated Carbonyl | Thiazine | Azaphenothiazines | researchgate.net |

| Activated Alkyne (e.g., DMAD) | Thiazine | Thiazine Derivatives | nih.gov |

| Carboxylic Acid Derivative | Thiazole | Thiazolophenothiazines | nih.gov |

Covalent Modification and Linking Strategies

The unique reactivity of the thiol group makes it an ideal anchor for covalent modification and for linking the phenothiazine core to other molecules or materials. This functionalization is key to developing phenothiazine-based probes, materials, and bioconjugates.

A prominent strategy is the thiol-ene reaction, where the thiol adds across a carbon-carbon double bond (an alkene). This reaction, which can be initiated by UV light or a radical initiator, proceeds via a thiyl radical intermediate and is known for its high efficiency and orthogonality. wikipedia.org Another common method is the Michael addition, where the thiol nucleophilically adds to an α,β-unsaturated carbonyl compound, such as a maleimide. This reaction is widely used in bioconjugation to link molecules to proteins. The thiol group can also react with haloacetyl or isocyanate functionalities to form stable thioether or thiocarbamate linkages, respectively. These strategies provide a robust toolkit for incorporating the photo- and electro-active phenothiazine unit into larger, multifunctional systems.

| Strategy | Functional Group Partner | Linkage Formed | Key Feature | Reference |

|---|---|---|---|---|

| Thiol-Ene Reaction | Alkene (-C=C-) | Thioether | Radical-mediated, high efficiency | wikipedia.org |

| Michael Addition | Maleimide | Thioether | Common in bioconjugation | - |

| Nucleophilic Substitution | Haloacetyl (e.g., -COCH₂Br) | Thioether | Specific for protein labeling | - |

| Addition Reaction | Isocyanate (-N=C=O) | Thiocarbamate | Forms a stable linkage | - |

Applications in Advanced Materials Science

Photocatalysis

Phenothiazine (B1677639) and its derivatives have emerged as a significant class of organic photoredox catalysts. Their electron-rich tricyclic structure allows for effective light absorption and facilitates single-electron transfer processes, making them suitable for a variety of photocatalytic transformations.

Design of Extended Phenothiazine Photocatalysts

The photocatalytic efficacy of phenothiazines is closely linked to their molecular structure, which governs their photophysical and redox properties. A primary strategy in designing advanced phenothiazine photocatalysts involves extending the π-conjugation of the core structure. This can be achieved through methods like ring fusion, which has been shown to systematically alter the catalyst's light absorption characteristics. rsc.orgrsc.org By increasing the number of fused rings, the absorption spectra of these extended phenothiazines exhibit a continuous red shift. rsc.orgrsc.org

Another key design consideration is the introduction of specific functional groups to enhance stability and tune redox potentials. For instance, incorporating bulky and electron-donating groups, such as tert-butyl, at the para-position relative to the nitrogen atom can increase the catalyst's stability and its reducing properties. rsc.org Furthermore, creating thia-bridged, helically shaped structures expands the π-conjugation compared to simpler 10-phenylphenothiazine, which improves the absorption of visible light and the stability of the radical intermediate. rsc.org

Applications in Oxidative Coupling Reactions

Phenothiazine-based photocatalysts have demonstrated significant utility in promoting oxidative coupling reactions. These transformations are fundamental in organic synthesis for constructing new chemical bonds. Extended phenothiazines, particularly those with longer effective conjugation lengths, can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation, using oxygen as the oxidant. rsc.orgrsc.org In contrast, conventional phenothiazine or derivatives with shorter conjugation lengths often require UV light to achieve the same transformation. rsc.orgrsc.org

The enhanced performance of these extended systems under visible light is attributed to their altered absorption characteristics. rsc.org For example, a model reaction involving the oxidative coupling of benzylamine (B48309) to its corresponding imine proceeds efficiently in the presence of extended phenothiazine catalysts under white LED or even natural sunlight. rsc.orgrsc.org The substrate scope for these reactions is broad, including various substituted benzylamines and other amines like 1,2,3,4-tetrahydroisoquinoline (B50084) and dibenzylamine. rsc.org

The following table summarizes the photocatalytic performance of an extended phenothiazine catalyst (Catalyst 3 from the source) in the oxidative coupling of various amines. rsc.org

| Entry | Substrate (Amine) | Product (Imine) | Yield (%) |

| 1 | Benzylamine | N-Benzylidenebenzylamine | 98 |

| 2 | 4-Methylbenzylamine | N-(4-Methylbenzylidene)-1-(4-methylphenyl)methanamine | 99 |

| 3 | 4-Methoxybenzylamine | N-(4-Methoxybenzylidene)-1-(4-methoxyphenyl)methanamine | 99 |

| 4 | 4-(Trifluoromethyl)benzylamine | N-(4-(Trifluoromethyl)benzylidene)-1-(4-(trifluoromethyl)phenyl)methanamine | 95 |

| 5 | 4-Chlorobenzylamine | N-(4-Chlorobenzylidene)-1-(4-chlorophenyl)methanamine | 96 |

| 6 | 4-Bromobenzylamine | N-(4-Bromobenzylidene)-1-(4-bromophenyl)methanamine | 94 |

| 7 | 2-Chlorobenzylamine | N-(2-Chlorobenzylidene)-1-(2-chlorophenyl)methanamine | 93 |

| 8 | 1-Phenylethylamine | N-(1-Phenylethylidene)-1-phenylethanamine | 90 |

| 9 | 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline | 92 |

| 10 | Dibenzylamine | N-Benzylidene-1-phenylmethanamine | 91 |

Beyond amine coupling, phenothiazine derivatives also catalyze other oxidative couplings, such as the pinacol-type coupling of aromatic aldehydes. diva-portal.org The phenol-phenothiazine coupling itself represents a significant cross-dehydrogenative C-N bond-forming reaction that can be achieved through various oxidative strategies, including photochemical methods. d-nb.inforesearchgate.net

Fluorescent Probes and Sensors

The unique electronic properties of the phenothiazine scaffold make it an excellent building block for the development of fluorescent probes and sensors. These sensors are designed to detect specific analytes, such as biothiols, which are crucial biomarkers for numerous diseases. bohrium.com

A common design strategy involves combining the phenothiazine fluorophore with a recognition moiety that selectively interacts with the target analyte. For instance, a fluorescent probe for glutathione (B108866) (GSH) was developed by linking phenothiazine with 7-nitrobenzofurazan (NBD). bohrium.com This probe exhibits high specificity and sensitivity for GSH, with a detection limit in the micromolar range, and has been successfully used for imaging GSH in living cells. bohrium.com

The mechanism of detection often relies on analyte-triggered chemical reactions that modulate the fluorescence of the probe. nih.gov These can include processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET). nih.gov For thiol detection specifically, probes are often designed based on reactions such as Michael addition, disulfide or Se-N bond cleavage, and aromatic nucleophilic substitution (SNAr). nih.govmdpi.com

One prevalent approach is the use of a 2,4-dinitrobenzenesulfonyl group as a fluorescence quencher. nih.govmit.edu This electron-deficient group can be attached to a fluorophore, rendering it non-fluorescent. mit.edu In the presence of thiols, the sulfonyl group is cleaved via a thiolysis reaction, restoring the fluorescence of the probe in a "turn-on" response. nih.govmit.edu This method provides excellent selectivity for thiols over other nucleophiles like amines and alcohols. mit.edu The modular nature of this design allows for the tailoring of probes for specific applications by pairing the recognition moiety with different fluorophores to achieve desired properties like long-wavelength emission for deep-tissue imaging. nih.govmit.edu

Advanced Analytical Techniques in 10h Phenothiazine 2 Thiol Research

Ellipsometry for Monololayer Thickness Determination

Spectroscopic ellipsometry is a non-destructive optical technique extensively used for characterizing thin films, including self-assembled monolayers (SAMs) of thiol-containing compounds on various substrates. researchgate.net The method is based on measuring the change in the polarization state of light upon reflection from a sample surface. ias.ac.in This change is quantified by two ellipsometric angles, Psi (Ψ) and Delta (Δ). researchgate.net By fitting these experimental data to an optical model, one can determine the thickness and optical constants (refractive index and extinction coefficient) of the film. mdpi.comresearchgate.net

For a self-assembled monolayer of 10H-phenothiazine-2-thiol on a gold substrate, a typical ellipsometric analysis would involve a three-layer model: the ambient medium (air), the organic monolayer, and the gold substrate. ias.ac.in While ellipsometry is highly sensitive, for very thin films like monolayers, it can be challenging to determine both the thickness and the refractive index simultaneously. ias.ac.inresearchgate.net Therefore, it is common practice to assume a reasonable value for the film's refractive index based on the molecular structure and then calculate an effective "ellipsometric thickness". researchgate.net The change in the Δ angle is particularly sensitive to the presence of ultrathin films on the substrate. researchgate.net

Research on structurally analogous aromatic thiols and selenides has demonstrated that careful modeling is crucial. Interface effects between the SAM and the substrate can influence the ellipsometric data, and inaccurate modeling can lead to an overestimation of the film thickness. rsc.org For instance, studies on phenyl selenide (B1212193) SAMs on gold highlighted that distinctive behavior in the δΨ data can be assigned to these interface effects, which are more pronounced than for simple alkanethiol SAMs. rsc.org

Interactive Table: Illustrative Ellipsometry Data for Thiol Monolayers on Gold

This table presents hypothetical, yet typical, results that could be obtained from an ellipsometric analysis of a this compound monolayer.

| Parameter | Value | Description |

| Assumed Refractive Index (n) | 1.45 - 1.55 | An estimated value for the organic film, necessary for accurate thickness calculation in monolayers. ias.ac.in |

| Calculated Thickness (d) | 1.0 - 1.5 nm | The effective thickness of the monolayer derived from the ellipsometric model. |

| Model Fit Quality (MSE) | < 1 | Mean Squared Error (MSE) indicates the goodness of fit between the experimental data and the optical model. |

Surface Analysis Techniques for Adsorbed Layers

To fully characterize the adsorbed layers of this compound, a suite of surface-sensitive techniques is employed to probe the chemical composition, molecular orientation, and homogeneity of the monolayer. epfl.chnrel.gov These analyses are typically performed under ultra-high vacuum conditions to ensure surface cleanliness and prevent contamination. epfl.ch

X-ray Photoelectron Spectroscopy (XPS): This technique provides quantitative elemental and chemical state information. For a this compound monolayer on gold, XPS would confirm the presence of sulfur, nitrogen, carbon, and the gold substrate. High-resolution scans of the S 2p region would be critical to verify the formation of the gold-thiolate (Au-S) bond, which is the characteristic linkage for SAMs on gold.

Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS): PM-IRRAS is a powerful tool for determining the molecular orientation within a monolayer on a metal surface. researchgate.net By analyzing the intensity of specific vibrational modes (e.g., C-H, N-H, C-S stretching) and applying surface selection rules, one can deduce the average tilt angle of the phenothiazine (B1677639) core relative to the surface normal. Studies on other functionalized alkanethiols have shown that intermolecular interactions, such as hydrogen bonding, can significantly influence this orientation. researchgate.net

Atomic Force Microscopy (AFM): AFM is used to visualize the topography of the monolayer-covered surface. It can reveal the homogeneity of the film, identify defects such as pinholes, and characterize the growth of molecular islands during the self-assembly process. researchgate.net

Ultraviolet Photoelectron Spectroscopy (UPS): UPS probes the valence band energy levels and is used to determine the work function of the modified surface. This information is valuable for understanding the electronic properties at the molecule-substrate interface. nrel.gov

Interactive Table: Summary of Surface Analysis Techniques for this compound Layers

| Technique | Abbreviation | Information Obtained | Relevance to this compound |

| X-ray Photoelectron Spectroscopy | XPS | Elemental composition, chemical bonding states. nrel.gov | Confirms Au-S bond formation and elemental integrity of the monolayer. |

| PM-IRRAS Spectroscopy | PM-IRRAS | Molecular orientation and structural order within the film. researchgate.net | Determines the tilt and arrangement of the phenothiazine molecules on the surface. |

| Atomic Force Microscopy | AFM | Surface topography, film homogeneity, presence of defects. researchgate.net | Visualizes the quality and completeness of the self-assembled monolayer. |

| Ultraviolet Photoelectron Spectroscopy | UPS | Valence band structure, work function. nrel.gov | Characterizes the electronic interface between the organic layer and the substrate. |

Time-Resolved Spectroscopy for Excited-State Dynamics

The photophysical properties of phenothiazine derivatives are of significant interest for applications in solar energy conversion and photocatalysis. Time-resolved spectroscopy is essential for understanding the dynamics of the excited states that govern these processes. researchgate.netnih.gov

Time-Resolved Transient Absorption (TA) Spectroscopy: This pump-probe technique is used to monitor the formation and decay of transient species following photoexcitation. A short laser pulse (pump) excites the sample, and a second, time-delayed pulse (probe) measures the change in absorption as a function of time and wavelength. rsc.org

For this compound, TA spectroscopy can reveal the entire lifetime of its excited states, from femtoseconds to microseconds. Following excitation, one can track key processes:

Excited-State Absorption (ESA): New absorption features appear that are characteristic of the molecule in its excited singlet or triplet state. researchgate.net

Ground-State Bleach (GSB): A decrease in absorption at the wavelengths of the ground-state molecule is observed due to its depopulation. researchgate.net

Intersystem Crossing (ISC): The transition from the initial singlet excited state to a longer-lived triplet state can be monitored. Studies on similar aromatic thiophenols have identified picosecond intersystem crossing events. chemrxiv.org

Charge Separation and Recombination: In the presence of an electron acceptor, photoinduced electron transfer can occur. TA spectroscopy can track the formation of the radical cation of the phenothiazine moiety and its subsequent recombination. nih.gov The transient absorption spectra of the charge-separated species often show distinct peaks that can be compared to spectroelectrochemically generated radical ions. researchgate.netnih.gov

The kinetic traces at specific wavelengths (corresponding to ESA or GSB signals) are fitted with exponential decay functions to extract the lifetimes of the various excited states involved. researchgate.netrsc.org

Interactive Table: Illustrative Excited-State Dynamics Data for a Phenothiazine Derivative

This table presents hypothetical data from a time-resolved transient absorption experiment on a phenothiazine derivative, illustrating the types of information obtained.

| Spectral Feature | Wavelength (nm) | Kinetic Component | Lifetime (τ) | Assignment |

| Ground-State Bleach | 320 | τ₁ | 5 ps | Decay of the initial Franck-Condon state (Internal Conversion/Vibrational Relaxation). |

| Excited-State Absorption | 485 | τ₂ | 250 ps | Decay of the singlet excited state (S₁), potentially through intersystem crossing. chemrxiv.org |

| Excited-State Absorption | 600 | τ₃ | 1.6 ns | Decay of the triplet excited state (T₁) back to the ground state. rsc.org |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways

The synthesis of phenothiazine (B1677639) derivatives has traditionally relied on multi-step processes that can be time-consuming and low-yielding. orientjchem.org A common conventional route involves the Smiles rearrangement. orientjchem.orgresearchgate.net However, future research is increasingly focused on developing more efficient, environmentally benign, and versatile synthetic strategies to access 10H-phenothiazine-2-thiol and its derivatives.

Emerging synthetic approaches aim to reduce the number of steps, improve yields, and minimize waste. Microwave-assisted synthesis, for instance, has been shown to condense a six-step conventional synthesis for phenothiazine derivatives into just two steps, offering a significant advantage in terms of time and labor. orientjchem.org Another promising area is the development of metal-free photocatalytic strategies. wiley.com Visible light can be used to activate electron donor-acceptor complexes between a phenothiazine catalyst and a substrate, driving reactions like sulfonation/cyclization cascades under mild conditions. wiley.com